molecular formula C19H21ClO2 B1487510 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride CAS No. 1160257-68-0

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride

Cat. No. B1487510
CAS RN: 1160257-68-0
M. Wt: 316.8 g/mol
InChI Key: NNUGMPOMICYXKQ-UHFFFAOYSA-N
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Description

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride is a specialty product for proteomics research . It has a molecular formula of C19H21ClO2 and a molecular weight of 316.83 .


Physical And Chemical Properties Analysis

The molecule has a molecular formula of C19H21ClO2 and a molecular weight of 316.83 . No further physical or chemical properties are provided in the search results.

Scientific Research Applications

Interaction with Chloride Channels

  • Carboxylic Acids and Chloride Channels : A study by Carbonara et al. (2001) explored compounds like 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, which are known to block chloride membrane conductance in rat striated muscle. They observed that introducing an aryloxyalkyl group alpha to the carboxylic function of these compounds influences their biological activity, providing insights into the potential roles of structurally similar compounds like 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride in muscle chloride channels (Carbonara et al., 2001).

Chemical Synthesis and Reactions

  • Phenolysis and Methanolysis : Okamoto et al. (1975) studied the phenolysis of optically active 1-phenylethyl chloride, which is structurally similar to the compound . Their work provides insights into how the compound might behave in various solvent environments (Okamoto et al., 1975).

  • Palladium-Induced Intramolecular Cyclization : Hosokawa et al. (1976) investigated the reaction of 2-(3-methyl-2-butenyl)phenol with PdCl2, producing compounds through an attack of the oxygen atom of the phenoxyl group. This research may offer insights into potential reactions and applications of similar phenol compounds (Hosokawa et al., 1976).

Spectroscopy and Analysis

  • Photorelease Studies : Pelliccioli et al. (2001) studied the photorelease of HCl from a compound similar in structure, which could provide insights into the photoreactivity of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride (Pelliccioli et al., 2001).

Potential Applications

  • Ionic Liquids in Chromatography : Hu et al. (2009) explored the use of ionic liquids in chromatography for separating phenoxy acid herbicides and phenols. This research could indicate potential applications in the analysis of compounds like 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride (Hu et al., 2009).

Mechanism of Action

Target of Action

It is a specialty product used in proteomics research , which suggests it may interact with proteins or other biomolecules.

Mode of Action

Benzylic halides, a class of compounds to which this molecule belongs, typically react via an sn1 pathway . This involves the formation of a resonance-stabilized carbocation, which can then react with a nucleophile.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

As a reagent used in proteomics research , it may influence protein structure or function, but specific effects will depend on the experimental context.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride .

properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO2/c1-4-17(18(20)21)22-16-12-10-15(11-13-16)19(2,3)14-8-6-5-7-9-14/h5-13,17H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUGMPOMICYXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209635
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride

CAS RN

1160257-68-0
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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